molecular formula C12H9N3O B8070102 米力农-d3

米力农-d3

货号: B8070102
分子量: 214.24 g/mol
InChI 键: PZRHRDRVRGEVNW-FIBGUPNXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

米力农-d3 是米力农的氘代形式,米力农是一种磷酸二酯酶 3 抑制剂,主要用作肺血管扩张剂和治疗心力衰竭的正性肌力药。氘代形式,this compound,常用于科学研究,由于其稳定的同位素标记,可以研究米力农的药代动力学和药效学。

科学研究应用

米力农-d3 因其稳定的同位素标记而被广泛用于科学研究。它的一些应用包括:

    药代动力学研究: this compound 用于研究米力农在体内的吸收、分布、代谢和排泄。

    药效学研究: 研究人员使用this compound 研究米力农对各种生理过程的影响。

    生物学研究: this compound 用于涉及心脏功能和血管舒张的研究。

    医学研究: 该化合物用于探索新的治疗应用并了解米力农的作用机制。

    工业应用: this compound 用于开发新的制剂和药物输送系统。

准备方法

合成路线和反应条件

米力农的合成涉及在碱性条件下 1-(4-吡啶基)-2-丙酮与α-(取代亚甲基)氰基乙酰胺的反应。 此反应通常通过加热反应物进行,导致米力农的形成 。米力农-d3 的制备方法将涉及使用氘代试剂将氘原子掺入最终产物中。

工业生产方法

米力农的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。该工艺涉及仔细控制反应条件,以确保最终产品的产率高和纯度高。在this compound 的工业生产中使用氘代试剂将需要额外的步骤来确保氘原子的掺入。

化学反应分析

反应类型

米力农-d3 与米力农一样,会发生各种化学反应,包括:

    氧化: 米力农在某些条件下可以被氧化,导致氧化衍生物的形成。

    还原: 还原反应可以将米力农转化为其还原形式。

    取代: 米力农可以发生取代反应,其中官能团被其他基团取代。

常用试剂和条件

    氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

    还原: 使用硼氢化钠和氢化锂铝等还原剂。

    取代: 取决于所需的产物,可以在取代反应中使用各种亲核试剂。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,米力农的氧化会导致羟基化衍生物的形成,而还原可以产生该化合物的还原形式。

作用机制

米力农-d3 与米力农一样,通过抑制磷酸二酯酶 3 发挥作用。这种抑制阻止了环腺苷单磷酸 (cAMP) 的降解,导致蛋白激酶 A (PKA) 的激活增加。 PKA 磷酸化心肌细胞中的各种成分,增强收缩力并促进血管舒张 。所涉及的分子靶标和途径包括 β-肾上腺素能信号通路和 cAMP-PKA 信号级联。

相似化合物的比较

米力农-d3 可以与其他磷酸二酯酶抑制剂进行比较,例如:

    氨力农: 另一种具有类似正性肌力和血管舒张作用的联吡啶衍生物。

    多巴胺: 一种用于治疗心力衰竭的拟交感神经胺,通过 β-肾上腺素能受体起作用。

    依诺昔酮: 一种具有类似治疗应用的磷酸二酯酶抑制剂。

独特性

This compound 的独特性在于其稳定的同位素标记,这使其在药代动力学和药效学研究中特别有用。这种标记允许对生物系统中的化合物进行精确跟踪和分析,从而提供对其行为和影响的宝贵见解。

属性

IUPAC Name

2-oxo-5-pyridin-4-yl-6-(trideuteriomethyl)-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8/h2-6H,1H3,(H,15,16)/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRHRDRVRGEVNW-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The process according to claim 1 where 4-pyridinylmethyl methyl ketone and ethoxymethylenemalononitrile are refluxed in ethanol to produce 1,2-dihydro-6-methyl-2-oxo-5-(4-pyridinyl)nicotinonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In another of its aspects the invention resides in the process which comprises reacting 2-(lower-alkoxy)-1-(pyridinyl)ethenyl lower-alkyl ketone of formula II with cyanoacetamide or malonamide in the presence of a condensing agent and neutralizing the reaction mixture to produce 1,2-dihydro-6-R-2-oxo-5-PY-nicotinonitrile or 1,2-dihydro-6-R-2-oxo-5-PY-nicotinamide of formula III, where R, R', PY and Q have the meanings given for formula III. In preferred embodiments 2-ethoxy(or methoxy)-1-(4- or 3-pyridinyl)ethenyl methyl(or ethyl) ketone is reacted with cyanoacetamide or malonamide in the presence of an alkali lower-alkoxide, preferably sodium methoxide, and then the reaction mixture is neutralized to produce 1,2-dihydro-6-methyl(or ethyl)-2-oxo-5-[4(or 3)-pyridinyl]nicotinonitrile or 1,2-dihydro-6-methyl(or ethyl)-2-oxo-5-[4(or 3)-pyridinyl]nicotinamide, respectively. In a particularly preferred embodiment 2-ethoxy-1-(4-pyridinyl)ethenyl methyl ketone is reacted with cyanoacetamide in the presence of sodium methoxide and the reaction mixture is neutralized to produce 1,2-dihydro-6-methyl-2-oxo-5-(4 -pyridinyl)nicotinonitrile.
Name
2-ethoxy-1-(4-pyridinyl)ethenyl methyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Another aspect of the invention resides in the second step of the above process, that is, the reaction of said ketone of formula II with malononitrile in a lower-alkanol to produce 1,2-dihydro-6-R-2-oxo-5-PY-nicotinonitrile of formula III. In a preferred embodiment of this aspect, 2-ethoxy(or methoxy)-1-(4- or 3-pyridinyl)ethenyl methyl(or ethyl) ketone is reacted with malononitrile in ethanol to produce 1,2-dihydro-6-methyl(or ethyl)-5-[4(or 3)-pyridinyl]nicotinonitrile. In a particularly preferred embodiment, 2-ethoxy-1-(4-pyridinyl)ethenyl methyl ketone is refluxed with malononitrile in ethanol to produce 1,2-dihydro-6-methyl-2-oxo-5-(4-pyridinyl)nicotinonitrile.
Name
2-ethoxy-1-(4-pyridinyl)ethenyl methyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The process according to claim 4 where 2-ethoxy-1-(4-pyridinyl)ethenyl methyl ketone is reacted with cyanoacetamide in the presence of at least a molar equivalent quantity of sodium hydroxide per mole of cyanoacetamide in methanol and the reaction mixture is neutralized to produce 1,2-dihydro-6-methyl-2-oxo-5-(4-pyridinyl)nicotinonitrile.
Name
2-ethoxy-1-(4-pyridinyl)ethenyl methyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Milrinone-d3
Reactant of Route 2
Milrinone-d3
Reactant of Route 3
Reactant of Route 3
Milrinone-d3
Reactant of Route 4
Reactant of Route 4
Milrinone-d3
Reactant of Route 5
Reactant of Route 5
Milrinone-d3
Reactant of Route 6
Reactant of Route 6
Milrinone-d3

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。